(4-Methoxythian-4-yl)methanamine
Overview
Description
(4-Methoxythian-4-yl)methanamine is an organic compound with a unique structure that includes a thian ring substituted with a methoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythian-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzylamine with thian-4-one under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxythian-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thian ring can be reduced under hydrogenation conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include reduced thian derivatives.
Substitution: Products include N-substituted methanamine derivatives.
Scientific Research Applications
(4-Methoxythian-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methoxythian-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the thian ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the thian ring.
4-Methoxyphenyl)methanamine: Similar structure but with a phenyl ring instead of a thian ring.
Uniqueness
(4-Methoxythian-4-yl)methanamine is unique due to the presence of both a methoxy group and a thian ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-methoxythian-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-9-7(6-8)2-4-10-5-3-7/h2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQDCPAKAXOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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